4-bromo-N-methyl-2-(trifluoromethyl)aniline
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Overview
Description
4-Bromo-N-methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-2-(trifluoromethyl)aniline typically involves the bromination of N-methyl-2-(trifluoromethyl)aniline. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro derivatives.
Reduction Products: Amines or partially reduced intermediates.
Coupling Products:
Scientific Research Applications
4-Bromo-N-methyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-2-(trifluoromethyl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
Uniqueness
4-Bromo-N-methyl-2-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, along with a methyl group on the nitrogen atom. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H7BrF3N |
---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
4-bromo-N-methyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
YYJZCLAEDZIIRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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